molecular formula C8H14ClN3 B2883462 2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride CAS No. 1823253-44-6

2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride

Cat. No.: B2883462
CAS No.: 1823253-44-6
M. Wt: 187.67
InChI Key: RSFZEFPUXWTIBO-UHFFFAOYSA-N
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Description

“2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride” is a heterocyclic chemical compound. It has a molecular formula of C8H14ClN3 and a molecular weight of 187.67 .


Synthesis Analysis

The synthesis of such compounds can be achieved through various methods. One approach involves the reaction of corresponding 2-aminodiazines with α-halocarbonyl compounds or their acetals . Another method involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic skeleton. The compound is achiral, with no defined stereocenters or E/Z centers .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 187.67 . Other physical and chemical properties, such as melting point, boiling point, and density, are not well-documented in the literature.

Scientific Research Applications

Synthesis and Chemical Reactions

The compound 2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is involved in various synthesis and chemical reaction studies. For example, it has been used in the preparation of 5H,10H-diimidazo[1,2-a:1′,2′-d]pyrazine-5,10-dione and its derivatives through specific chemical reactions with anilines to afford imidazole-2-carboxamides, highlighting its utility in creating novel chemical structures (Dirlam, James, & Shoop, 1980).

Antimicrobial and Anticancer Activities

Research has also explored the compound's potential in biomedical applications, particularly in the development of antimicrobial and anticancer agents. Novel heterocyclic compounds containing sulfonamido moieties, derived from similar chemical structures, have shown significant antibacterial activities, suggesting the potential of this compound derivatives in this area (Azab, Youssef, & El‐Bordany, 2013). Additionally, some derivatives have demonstrated promising antitumor activities against cancer cell lines, indicating the compound's relevance in the synthesis of anticancer drugs (Abdellatif, Abdelall, Abdelgawad, & Ahmed, 2014).

Molecular Docking and Anti-Diabetic Studies

The compound has also been involved in the synthesis of hybrid molecules combining pyrazoline and benzimidazoles, which were evaluated for their anti-diabetic potential. These studies involved molecular docking analysis to understand the structure-activity relationships, highlighting the compound's utility in the development of new therapeutic agents (Ibraheem, Ahmad, Ashfaq, Aslam, Khan, & Sultan, 2020).

Utility in the Synthesis of New Heterocycles

The versatility of this compound is further demonstrated in its utility for the synthesis of new heterocycles with potential antiproliferative properties. These synthetic routes lead to the creation of compounds like pyrazolo[1,5-a]pyrimidines and tetrazolo[1,5-a]pyrimidines, contributing to the chemical diversity in medicinal chemistry (Gomha, Zaki, & Abdelhamid, 2015).

Future Directions

The future directions for this compound could involve further exploration of its biological activities, given the pharmacological potential of imidazole, pyrazine, and pyrimidine derivatives . Additionally, more research could be conducted to explore new synthetic approaches and to broaden the range of available methods and reagents for its chemical modification .

Properties

IUPAC Name

2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-6-5-11-4-3-9-7(2)8(11)10-6;/h5,7,9H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFZEFPUXWTIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NC(=CN2CCN1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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